molecular formula C9H9ClO2 B1307944 2-(2-Chloroethoxy)benzaldehyde CAS No. 54373-14-7

2-(2-Chloroethoxy)benzaldehyde

Cat. No. B1307944
Key on ui cas rn: 54373-14-7
M. Wt: 184.62 g/mol
InChI Key: VJQZLVZNOAKWKJ-UHFFFAOYSA-N
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Patent
US08846947B2

Procedure details

A solution of 2-(2-chloroethoxy)benzaldehyde (40; 2.5 g, 13.5 mmol), pyrrolidine (172; 1.9 g, 26.8 mmol), K2CO3 (3.8 g, 27.2 mmol) and NaI (0.6 g, 4.2 mmol) in DMF (50 mL) was stirred at 80° C. for 12 h. Water (200 mL) was added and the mixture was extracted with ethyl acetate (3×150 mL). The combined organic layers were washed brine (3×50 mL), dried (Na2SO4) and concentrated under reduced pressure. The resulting residue was purified by chromatography (dichloromethane:methanol=100:1) to give 2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde 41 (1.63 g, 7.43 mmol, 55%) as a pale yellow solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][O:4][C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH:7]=[O:8].[NH:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1.C([O-])([O-])=O.[K+].[K+].[Na+].[I-]>CN(C=O)C.O>[N:13]1([CH2:2][CH2:3][O:4][C:5]2[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=2[CH:7]=[O:8])[CH2:17][CH2:16][CH2:15][CH2:14]1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClCCOC1=C(C=O)C=CC=C1
Name
Quantity
1.9 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
3.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.6 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (3×150 mL)
WASH
Type
WASH
Details
The combined organic layers were washed brine (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by chromatography (dichloromethane:methanol=100:1)

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)CCOC1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.43 mmol
AMOUNT: MASS 1.63 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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